molecular formula C26H23N3O2 B2440850 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 887221-67-2

1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No. B2440850
CAS RN: 887221-67-2
M. Wt: 409.489
InChI Key: OMQAHERULOMNJP-UHFFFAOYSA-N
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Description

1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione, also known as PBD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PBD has been shown to possess a range of biological activities, including anticancer, antiviral, and antibacterial effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione derivatives are synthesized through reactions involving methyl 3-amino-1H-indole-2-carboxylates and aryl isocyanates, isothiocyanates, or cyanamides, leading to the formation of 5H-pyrimido[5,4-b]indole derivatives with potential for various applications in chemical research (A. S. Shestakov et al., 2009).
  • The compound is part of a broader family of pyrimido[4,5-d]pyrimidones synthesized through the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines, which are explored for various synthetic applications (W. Hamama et al., 2012).

Potential Biological Applications

  • Research on pyrimido[5,4-b]indole derivatives, similar to 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione, has shown their utility in pharmacology, particularly as ligands for alpha 1 adrenoceptors and 5HT1A-receptors, indicating potential for further exploration in biological systems (G. Romeo et al., 1993; F. Russo et al., 1991).

Methodological Innovations

  • Novel synthesis methods involving the compound, such as the efficient and facile synthesis of various derivatives under mild conditions, have been developed, showcasing the compound’s versatility in organic synthesis (Zhansheng Wang et al., 2016).
  • The compound is also involved in the synthesis of complex fused pyrimidine derivatives, a process important for the creation of new chemical entities with potential applications in pharmaceuticals and materials science (T. Inazumi et al., 1994).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves the condensation of 2,4-diamino-5,8-dimethylpyrimido[5,4-b]indole-3-one with benzaldehyde followed by reduction and benzyl protection. The resulting intermediate is then subjected to a second condensation with benzaldehyde followed by reduction and deprotection to yield the final product.", "Starting Materials": [ "2,4-diamino-5,8-dimethylpyrimido[5,4-b]indole-3-one", "benzaldehyde", "sodium borohydride", "benzyl chloride", "acetic anhydride", "pyridine", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-diamino-5,8-dimethylpyrimido[5,4-b]indole-3-one with benzaldehyde in the presence of acetic anhydride and pyridine to yield the intermediate 1-(benzylidene)-2,4-diamino-5,8-dimethylpyrimido[5,4-b]indole-3-one.", "Step 2: Reduction of the intermediate with sodium borohydride in methanol to yield 1-(benzylmethyl)-2,4-diamino-5,8-dimethylpyrimido[5,4-b]indole-3-one.", "Step 3: Protection of the amine group with benzyl chloride in the presence of sodium hydroxide in chloroform to yield 1,3-dibenzyl-2,4-diamino-5,8-dimethylpyrimido[5,4-b]indole.", "Step 4: Deprotection of the benzyl groups with hydrochloric acid in methanol to yield 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione." ] }

CAS RN

887221-67-2

Product Name

1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Molecular Formula

C26H23N3O2

Molecular Weight

409.489

IUPAC Name

1,3-dibenzyl-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H23N3O2/c1-18-13-14-22-21(15-18)23-24(27(22)2)25(30)29(17-20-11-7-4-8-12-20)26(31)28(23)16-19-9-5-3-6-10-19/h3-15H,16-17H2,1-2H3

InChI Key

OMQAHERULOMNJP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

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